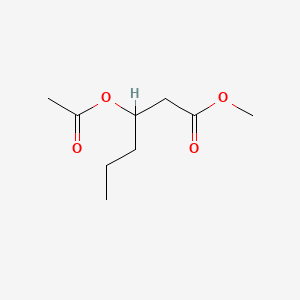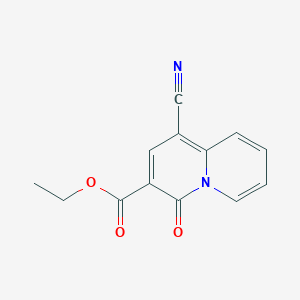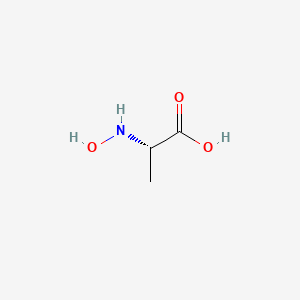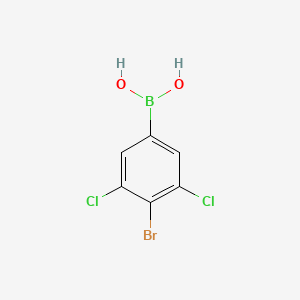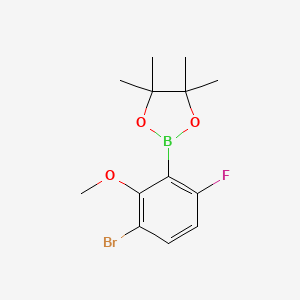
3-氯-2,2-二甲基丙酸甲酯
描述
“Methyl 3-chloro-2,2-dimethylpropanoate” is a chemical compound . It has been used in the synthesis of a series of 24 compounds based on its structure modification as potent HDACIs .
Synthesis Analysis
The synthesis of “Methyl 3-chloro-2,2-dimethylpropanoate” involves several steps. Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Chemical Reactions Analysis
“Methyl 3-chloro-2,2-dimethylpropanoate” can undergo several reactions. For instance, it can react with amines and amino acid esters via DCC and azide coupling methods to form N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates .科学研究应用
抗增殖应用
3-氯-2,2-二甲基丙酸甲酯及其衍生物在癌症研究中显示出前景。例如,基于该化学结构修饰合成的化合物已被测试对各种癌细胞系的抗增殖活性。这些化合物被专门设计为组蛋白脱乙酰酶抑制剂 (HDACIs),已证明在抑制癌细胞生长方面具有潜力。例如,某些衍生物对 HeLa 细胞表现出显着的抗增殖活性,其 IC50 值(衡量物质抑制特定生物或生化功能的有效性的指标)与标准药物如阿霉素相当 (El-Rayes et al., 2019)。
新型金属配合物的合成
3-氯-2,2-二甲基丙酸甲酯的化学结构也已被用于合成新型金属配合物。这些配合物被探索其作为抗肿瘤剂和 CDK8 激酶抑制剂的潜力,对某些癌细胞系显示出抑制作用,而不会影响正常细胞。这表明这些化合物对癌细胞具有特异性,使其成为结肠癌治疗的潜在候选者 (Aboelmagd et al., 2021)。
选择性癌细胞抑制
对 3-氯-2,2-二甲基丙酸甲酯衍生物的进一步研究揭示了对结肠癌细胞的选择性抑制。合成了特定的衍生物并测试了它们的抗增殖和凋亡活性。这些化合物对癌细胞表现出高度选择性,特别是对 HCT-116 细胞系,而不会对非癌细胞产生不利影响。这种选择性作用表明了靶向癌症治疗的潜在途径 (Rayes et al., 2020)。
光谱和晶体结构研究
该化合物也是光谱和晶体结构研究的兴趣所在。例如,已研究相关化合物(如 2,4,6-三(2'-氯-1',1'-二甲基乙基)-s-三恶烷)的合成和晶体结构,以了解它们的分子结构和性质 (Tarbutton & Valente, 2010)。
气味阈值研究
有趣的是,3-氯-2,2-二甲基丙酸甲酯及其支链酯对应物已对其气味阈值进行了研究。这些研究对于了解这些化合物的感官特性至关重要,这些特性可以在食品科学和香料行业中得到应用 (Takeoka et al., 1995)。
作用机制
Target of Action
Methyl 3-chloro-2,2-dimethylpropanoate is a synthetic compound that has been studied for its potential biological activities. Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting that Methyl 3-chloro-2,2-dimethylpropanoate may also target cancer cells.
Mode of Action
It’s suggested that related compounds show affinity to the heat shock proteins trap1, which could potentially explain their antiproliferative activities . This suggests that Methyl 3-chloro-2,2-dimethylpropanoate might interact with similar targets, leading to changes in cell proliferation.
Biochemical Pathways
The inhibition of cell proliferation suggests that it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting that Methyl 3-chloro-2,2-dimethylpropanoate may have similar effects.
生化分析
Cellular Effects
The cellular effects of Methyl 3-chloro-2,2-dimethylpropanoate are currently under investigation. Preliminary studies suggest that this compound may selectively inhibit the proliferation of certain types of cells . It’s believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-chloro-2,2-dimethylpropanoate is not fully elucidated. It’s thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-chloro-2,2-dimethylpropanoate can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .
属性
IUPAC Name |
methyl 3-chloro-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBSQGDQJXNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337517 | |
| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21491-96-3 | |
| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21491-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


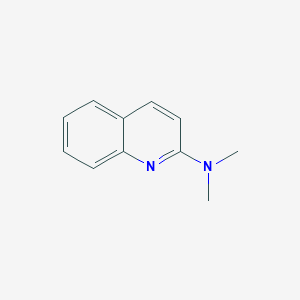

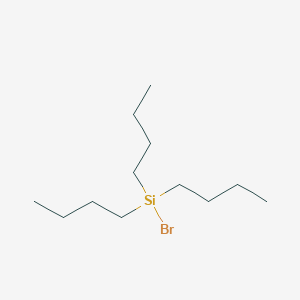

![Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-](/img/structure/B3049599.png)
